molecular formula C8H13NO3 B15358349 Methyl 2-oxoazepane-4-carboxylate

Methyl 2-oxoazepane-4-carboxylate

Cat. No.: B15358349
M. Wt: 171.19 g/mol
InChI Key: WTUTXBNXNASTOL-UHFFFAOYSA-N
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Description

Methyl 2-oxoazepane-4-carboxylate: is a chemical compound belonging to the class of oxoazepanes, which are seven-membered heterocyclic compounds containing an oxygen atom. This compound is characterized by its molecular structure, which includes a carboxylate group attached to the fourth carbon of the oxoazepane ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as amino acids or their derivatives.

  • Reaction Conditions: The synthesis involves cyclization reactions under acidic or basic conditions, often requiring the use of catalysts to facilitate the formation of the oxoazepane ring.

  • Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions at different positions of the oxoazepane ring can lead to the formation of a wide range of substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: A variety of functionalized oxoazepanes.

Scientific Research Applications

Chemistry: Methyl 2-oxoazepane-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which Methyl 2-oxoazepane-4-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The molecular targets and pathways involved are often identified through biochemical and molecular biology studies.

Comparison with Similar Compounds

  • Methyl 7-oxoazepane-4-carboxylate: A structural isomer with the oxo group at a different position on the ring.

  • Methyl 2-oxoazepane-3-carboxylate: Another positional isomer with the carboxylate group at the third carbon.

Uniqueness: Methyl 2-oxoazepane-4-carboxylate is unique in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 2-oxoazepane-4-carboxylate

InChI

InChI=1S/C8H13NO3/c1-12-8(11)6-3-2-4-9-7(10)5-6/h6H,2-5H2,1H3,(H,9,10)

InChI Key

WTUTXBNXNASTOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCNC(=O)C1

Origin of Product

United States

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